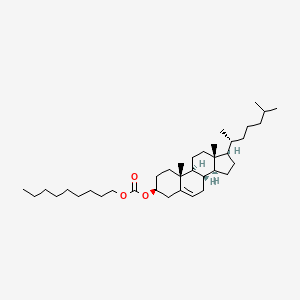

cholesterol n-nonyl carbonate

描述

准备方法

Cholesterol n-nonyl carbonate can be synthesized through esterification reactions involving cholesterol and nonyl chloroformate. The reaction typically requires the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Cholesterol n-nonyl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonates and carboxylic acids.

Reduction: Reduction reactions can convert it back to cholesterol and nonyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the nonyl group is replaced by other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Cholesterol n-nonyl carbonate has diverse applications in scientific research, including:

Drug Delivery Systems: It is used as a pharmaceutical intermediate in the development of drug delivery systems due to its ability to enhance the solubility and bioavailability of drugs.

Nanotechnology: This compound is utilized in the synthesis of nanoparticles and nanomaterials for various applications, including targeted drug delivery and imaging.

Biomaterial Synthesis: It is employed in the synthesis of biomaterials for tissue engineering and regenerative medicine.

Cosmetics and Personal Care: Due to its surfactant properties, this compound is used in the formulation of cosmetics and personal care products.

作用机制

The mechanism of action of cholesterol n-nonyl carbonate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, thereby affecting the transport of molecules across the membrane . Additionally, it can bind to specific proteins and enzymes, influencing their activity and function . The molecular targets and pathways involved include cholesterol transport proteins such as NPC1 and NPC2, which play a crucial role in cholesterol homeostasis .

相似化合物的比较

Cholesterol n-nonyl carbonate can be compared with other cholesterol derivatives such as:

Cholesterol oleate: Similar in structure but with an oleic acid ester instead of nonyl carbonate.

Cholesterol acetate: Contains an acetate group instead of a nonyl group.

Cholesterol butyrate: Features a butyrate ester group.

The uniqueness of this compound lies in its specific nonyl group, which imparts distinct solubility and surfactant properties compared to other cholesterol esters .

生物活性

Cholesterol n-nonyl carbonate is a compound derived from cholesterol, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed by the reaction of cholesterol with nonyl carbonate. Its chemical formula can be represented as C₃₃H₆₄O₂, indicating it contains a long hydrophobic nonyl chain attached to the cholesterol backbone. This structure is crucial for its interaction with biological membranes and cellular components.

Mechanisms of Biological Activity

Cholesterol derivatives, including this compound, are known to influence various biological processes due to their amphiphilic nature. The following mechanisms have been identified:

- Membrane Fluidity Modulation : Cholesterol esters can alter the fluidity of cell membranes, impacting the function of membrane proteins and receptors .

- Drug Delivery Systems : Cholesterol-based carriers have been shown to enhance the bioavailability and efficacy of drugs, making them potential candidates for drug delivery applications .

- Cell Signaling : Cholesterol derivatives can participate in signaling pathways that regulate cellular processes such as proliferation and differentiation .

In Vitro Studies

- Cell Viability and Proliferation : Studies have demonstrated that this compound can enhance cell viability in various cell lines. For instance, it was found to promote the proliferation of mesenchymal stem cells (MSCs), suggesting a role in regenerative medicine .

- Gene Silencing Efficiency : Cholesterol-conjugated siRNAs showed improved cellular uptake and gene silencing efficacy when linked with fatty acids or other lipophilic moieties. This indicates that this compound could be utilized in gene therapy applications .

In Vivo Studies

- Tumor Growth Reduction : In xenograft mouse models, formulations incorporating cholesterol derivatives exhibited significantly reduced tumor growth without adverse side effects. This highlights the potential of this compound in cancer therapeutics .

- Biocompatibility : The compound has been noted for its biocompatibility, making it suitable for various biomedical applications, including drug delivery systems that require minimal toxicity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Nguyen et al. (2020) | Demonstrated enhanced drug delivery using cholesterol-based nanoparticles | Supports use in targeted cancer therapies |

| Pan et al. (2012) | Showed improved cellular uptake of siRNA when conjugated with cholesterol | Suggests potential in gene therapy applications |

常见问题

Basic Research Questions

Q. What are the key structural features of cholesterol n-nonyl carbonate that influence its physicochemical properties, and how are these determined experimentally?

- Methodological Answer : The compound’s structure includes a cholesterol backbone esterified with a nonyl carbonate group. Key features like hydrophobicity, melting point, and stability are influenced by the alkyl chain length and carbonate linkage. Structural characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation and alkyl chain integration .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and carbonate-specific peaks .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

Q. How can researchers synthesize this compound in a laboratory setting, and what are common pitfalls?

- Methodological Answer : Synthesis involves esterification of cholesterol with n-nonyl chloroformate. Key steps:

Reagent Preparation : Use anhydrous conditions to prevent hydrolysis of the chloroformate .

Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR for carbonyl group formation .

Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Common pitfalls include moisture contamination (leading to side products) and incomplete esterification .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection (200–220 nm) or evaporative light scattering (ELSD) for non-chromophoric compounds .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Requires derivatization (e.g., silylation) to enhance volatility .

- Ultracentrifugation : For lipoprotein fractionation in studies investigating cholesterol derivatives’ distribution .

Advanced Research Questions

Q. How does the alkyl chain length in cholesterol esters (e.g., n-nonyl vs. shorter chains) affect membrane interactions in model lipid bilayers?

- Methodological Answer :

- Langmuir Trough Experiments : Measure changes in surface pressure-area isotherms to assess insertion efficiency into lipid monolayers .

- Differential Scanning Calorimetry (DSC) : Quantify phase transition temperature shifts in bilayers containing the ester .

- Molecular Dynamics Simulations : Model interactions between the alkyl chain and lipid acyl groups to predict membrane fluidity effects .

Q. What experimental controls are critical when studying the enzymatic hydrolysis of this compound in vitro?

- Methodological Answer :

- Negative Controls : Use heat-inactivated enzymes or enzyme-free buffers to rule out non-enzymatic hydrolysis .

- Substrate Stability Controls : Incubate the ester in buffer alone to assess spontaneous degradation .

- Calibration Standards : Include known concentrations of cholesterol and n-nonyl alcohol to quantify hydrolysis products via HPLC .

Q. How can conflicting data on the stability of this compound in aqueous environments be resolved?

- Methodological Answer :

- pH-Dependent Studies : Test stability across pH 2–10 to identify degradation thresholds (e.g., carbonate bond cleavage under alkaline conditions) .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates at varying temperatures .

- Replicate Experiments : Ensure reproducibility across labs by standardizing buffer composition (e.g., ionic strength, co-solvents) .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to predict binding affinity with targets (e.g., lipid-binding proteins) .

- Quantitative Structure-Activity Relationship (QSAR) Models : Corrogate alkyl chain length with experimental bioactivity data (e.g., anti-inflammatory or antimicrobial effects) .

- ADMET Prediction : Tools like SwissADME estimate absorption and toxicity profiles .

Q. Methodological Considerations

Q. How should researchers design experiments to investigate the role of this compound in cellular cholesterol homeostasis?

- Recommendations :

- Cell Models : Use hepatocyte or macrophage lines with fluorescent cholesterol probes (e.g., filipin staining) .

- Gene Expression Analysis : Quantify changes in LDL receptor or HMG-CoA reductase mRNA via qPCR .

- Statistical Power : Include ≥3 biological replicates and use ANOVA with post-hoc tests to account for variability .

Q. What spectroscopic techniques are optimal for tracking real-time interactions between this compound and serum proteins?

- Recommendations :

- Fluorescence Quenching : Monitor tryptophan residues in albumin upon ester binding .

- Circular Dichroism (CD) : Detect conformational changes in protein secondary structure .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real time .

Q. Data Interpretation and Reporting

Q. How can researchers address discrepancies in reported melting points or solubility profiles of this compound?

- Strategies :

- Purity Verification : Re-analyze samples via NMR or elemental analysis to rule out impurities .

- Standardized Protocols : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method) .

- Meta-Analysis : Compare data across peer-reviewed studies to identify methodological outliers .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVJSPXXNWCOJH-IATSNXCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659856 | |

| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-83-1 | |

| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。